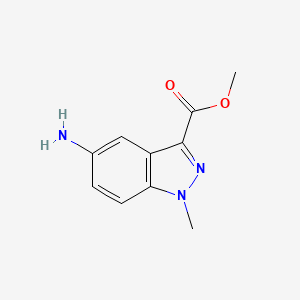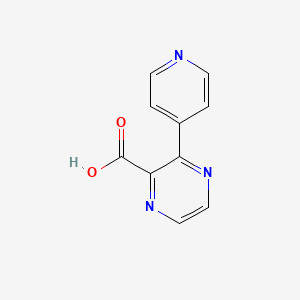
1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine
Descripción general
Descripción
“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H16N4 . It has a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring is further substituted with a cyclopropyl group .Aplicaciones Científicas De Investigación
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidines, play a crucial role in various biological molecules like heme and chlorophyll. The pyrrolidine structure, similar to 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine, has extensive applications due to its aromatic character and the presence of nitrogen. These derivatives are often used in the synthesis of hydroxypyrroles, aldehydes, ketones, acids, esters, and other forms like pyrrolines. Polypyrroles, another derivative, are known for their stability and electrical conductivity. Pyrrolidinones, nonaromatic cyclic amide systems, are used as intermediates, wetting agents, and solvents, particularly in industrial applications due to their low toxicity (Anderson & Liu, 2000).
Synthesis of Pyrimidine Derivatives
The synthesis of 2-substituted pyrimidin-4(3H)-ones from itaconic acid derivatives showcases the utility of pyrimidine structures, similar to the cyclopropylpyrimidinyl moiety in this compound. This synthesis involves cyclization with primary amines, highlighting the versatility of these structures in chemical synthesis and their potential use in various chemical reactions and product formations (Grošelj et al., 2013).
Aminopyrimidine Series in Pharmacological Evaluation
Although focusing specifically on drug applications is outside the scope of this request, it's important to note the general scientific interest in aminopyrimidine structures for pharmacological studies. Such compounds have been evaluated for their potential as agonists in various assays, underscoring the relevance of aminopyrimidines in medicinal chemistry research (Dounay et al., 2009).
Melanin-Concentrating Hormone Receptor-1 Antagonists
Research into pyrrolidin-3-yl-amine derivatives, similar in structure to the query compound, has led to the identification of potent MCH-R1 antagonists. These compounds demonstrate the potential of pyrrolidin-3-yl-amine derivatives in the development of new therapeutic agents, highlighting their significance in scientific research (Huang et al., 2005).
Propiedades
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASNTJDFGCRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


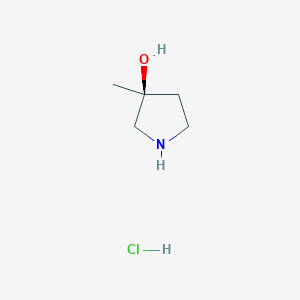


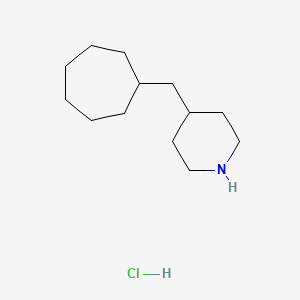
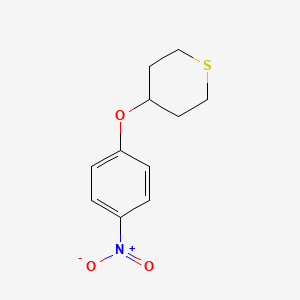
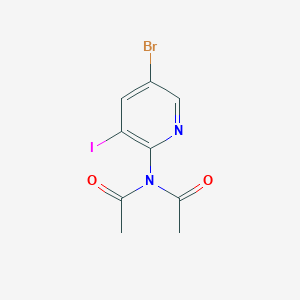


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)

